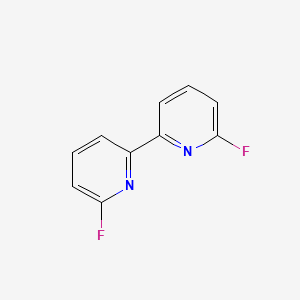

6,6'-Difluoro-2,2'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(6-fluoropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSAVYYXUGRNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616104 | |

| Record name | 6,6'-Difluoro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616225-38-8 | |

| Record name | 6,6'-Difluoro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 6,6 Difluoro 2,2 Bipyridine

Synthetic Pathways for 6,6'-Difluoro-2,2'-bipyridine

The synthesis of this compound is approached through several distinct chemical routes, each with its own set of advantages and specific applications. These pathways primarily include nucleophilic aromatic substitution, electrophilic fluorination, and the initial construction of the bipyridine core through catalytic coupling reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) represents a powerful and versatile method for the synthesis of fluorinated bipyridines. acs.org A notable advancement in this area is the use of cationic trimethylammonium groups as effective leaving groups for nucleophilic displacement. nih.gov This strategy allows for the conversion of readily accessible trimethylaminated bipyridines into a variety of functionalized derivatives, including the target compound, this compound. nih.govchemrxiv.org

The process involves the reaction of a bipyridine substrate bearing one or two trimethylammonium substituents with a fluoride (B91410) source. This method has proven to be highly efficient, achieving excellent yields under relatively mild conditions. For instance, the difluorination of the corresponding bis(trimethylammonium) bipyridine precursor proceeds to give this compound in a 94% isolated yield. acs.orgnih.govchemrxiv.org The reaction is scalable, with high yields maintained when increasing the reaction from a 0.25 mmol to a 5 mmol scale. nih.govchemrxiv.org This approach is not limited to fluorination and has been successfully applied to a range of C–O and C–S bond-forming reactions. chemrxiv.org

| Entry | Product | Yield (%) | Scale (mmol) |

| 1 | 6-Fluoro-2,2'-bipyridine | 97 | 0.25 |

| 2 | 6-Fluoro-2,2'-bipyridine | 95 | 5 |

| 3 | This compound | 94 | - |

| 4 | 6-Fluoro-5,5'-dimethyl-2,2'-bipyridine | 91 | - |

| 5 | 6-Fluoro-4,4'-di-tert-butyl-2,2'-bipyridine | 90 | - |

| 6 | d6-6,6'-Difluoro-2,2'-bipyridine | 78 | - |

Table 1: Synthesis of Fluorinated Bipyridines via Nucleophilic Displacement of Trimethylammoniums. Data sourced from D. M. D'Souza et al. acs.orgnih.govchemrxiv.org

Electrophilic Fluorination Approaches

Electrophilic fluorination provides an alternative route to fluorinated bipyridines. This method typically involves the reaction of a suitable precursor with a potent electrophilic fluorinating agent. While direct electrophilic fluorination of the parent 2,2'-bipyridine (B1663995) is challenging, a two-step approach has been described.

One such pathway involves the synthesis of a 6,6'-disubstituted-2,2'-bipyridine intermediate which is then fluorinated. For example, a 6,6'-dialkoxy-2,2'-bipyridine can be synthesized from the reaction of N,N'-difluoro-2,2'-bipyridinium bis(tetrafluoroborate) (MEC-31) with an alcohol. acs.orgnih.govacs.org This dialkoxy intermediate can then be converted to the corresponding difluoro derivative. nih.gov A specific example is the reaction of a diethylene glycol-derived bipyridine (8) with diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor), which produces the difluorinated analogue in an 85% isolated yield. nih.govacs.org

The development of N-F fluorinating agents, such as N-fluoropyridinium salts and Selectfluor, has been a significant area of research, providing a toolbox of reagents for such transformations. acs.orgbeilstein-journals.org Palladium-catalyzed methods have also been explored for the electrophilic fluorination of arenes, sometimes using directing groups to achieve regioselectivity. rsc.org

Catalytic Coupling Reactions for Bipyridine Precursors

The construction of the 2,2'-bipyridine core is a critical prerequisite for its subsequent fluorination. Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form the C2-C2' bond that defines this class of compounds. mdpi.comthieme-connect.com These methods offer high efficiency and functional group tolerance, allowing for the synthesis of a diverse array of substituted bipyridines that can serve as precursors. mdpi.comorganic-chemistry.org

Several types of coupling reactions are widely employed:

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is a very common method for synthesizing bipyridine structures due to the mild reaction conditions and the commercial availability of many starting materials. mdpi.commdpi.compreprints.org For example, a scalable kilogram-scale synthesis of a key bipyridine intermediate has been developed using a Suzuki-Miyaura reaction. mdpi.com It is also used in the synthesis of the ligand precursor for complex iridium catalysts containing difluorobipyridine moieties. orgsyn.orgorgsyn.org

Negishi Coupling: This method involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It has been used to couple 2-pyridyl zinc halides with bromopyridines, providing an effective route to 2,2'-bipyridine derivatives. mdpi.comorganic-chemistry.orgpreprints.org This strategy is noted for its utility in drug discovery and development. mdpi.com

Stille Coupling: Stille coupling utilizes organotin compounds reacting with organohalides. It has been applied to the synthesis of various 2,2'-bipyridines from stannylated pyridines and bromopyridines. mdpi.comnih.govspringernature.com While effective, a significant drawback of this method is the high toxicity of the organotin reagents. mdpi.com

Homocoupling Reactions: Methods such as Ullmann-type reactions or palladium-catalyzed homocoupling of halopyridines can also be used to generate symmetrical 2,2'-bipyridines. thieme-connect.comnih.gov An efficient method using palladium acetate (B1210297) with piperazine (B1678402) as a ligand has been developed for the homocoupling of azaarenyl halides. nih.gov

| Coupling Reaction | Catalyst/Reagents | Precursors | Key Features |

| Suzuki-Miyaura | Palladium catalyst (e.g., Pd(PPh₃)₄) | Pyridylboronic acids/esters + Halopyridines | Mild conditions, high functional group tolerance, scalable. mdpi.commdpi.comorgsyn.org |

| Negishi | Palladium catalyst (e.g., Pd(PPh₃)₄) | Organozinc pyridyls + Halopyridines | Good for both bromo- and chloro-pyridines, accommodates various functional groups. mdpi.comorganic-chemistry.org |

| Stille | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) | Organostannyl pyridines + Halopyridines | Versatile but involves toxic organotin reagents. mdpi.comspringernature.com |

| Homocoupling | Pd(OAc)₂ / Piperazine | Azaarenyl halides | Operationally simple, good for symmetrical bipyridines. nih.gov |

Table 2: Overview of Catalytic Coupling Reactions for Bipyridine Precursor Synthesis.

Development of Improved and Scalable Syntheses for Related Bipyridine Derivatives

The demand for bipyridine-based compounds in applications like functional materials and photovoltaics has driven research into developing scalable and efficient synthetic procedures. mdpi.comnih.gov Significant progress has been made in moving from laboratory-scale syntheses to multigram and even kilogram-scale production of key bipyridine intermediates.

A notable example is the synthesis of 5,5'-dibromo-2,2'-bipyridine, which can be reliably conducted on a multigram scale from inexpensive starting materials. nih.govspringernature.com The procedure involves the bromination of 2,2'-bipyridine dihydrobromide in a steel bomb reactor and is suitable for producing tens of grams of the product. nih.gov Another significant achievement is the kilogram-scale synthesis of a potent TRPV1 antagonist, which relies on a scalable Suzuki–Miyaura reaction to produce the key intermediate, 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine. mdpi.com Furthermore, a highly modular and scalable synthesis of cationically charged azaarenes, including bipyridine derivatives, has been developed via C-H activation of pyridine (B92270) N-oxides, with demonstrations on a 10 mmol and 5-gram scale. rsc.orgrsc.org

| Bipyridine Derivative | Synthetic Method | Scale | Reference |

| 5,5'-Dibromo-2,2'-bipyridine | Bromination of bipyridine dihydrobromide | Multigram (tens of grams) | nih.govspringernature.com |

| 6′-Methyl-3-(trifluoromethyl)-2,3′-bipyridine | Suzuki-Miyaura Reaction | Kilogram-scale | mdpi.com |

| Cationic Trimethylaminated Bipyridyls | C-H activation of pyridine N-oxides | Up to 10 mmol / 5-gram scale | rsc.orgrsc.org |

Table 3: Examples of Scalable Syntheses for Bipyridine Derivatives.

Functionalization and Derivatization Techniques for Substituted Bipyridines

The versatility of the bipyridine scaffold stems from the wide range of functional groups that can be introduced onto the pyridine rings, which allows for the fine-tuning of its electronic and steric properties. researchgate.netnih.gov A variety of techniques have been developed for the functionalization and derivatization of bipyridines.

C-H Bond Functionalization: This modern approach allows for the direct introduction of functional groups onto the bipyridine core, avoiding the need for pre-functionalized starting materials. researchgate.net One powerful method involves the C-H activation of pyridine N-oxides, which enables a modular synthesis of cationically charged bipyridines by introducing trimethylammonium or triarylphosphonium groups. rsc.orgrsc.orgnih.gov Rhodium-catalyzed C-H functionalization has also been used to react substituted 2,2'-bipyridines with alkynes. researchgate.net

Derivatization of Methyl-Substituted Bipyridines: Commercially available starting materials like 5-methyl-2,2'-bipyridine (B31928) and 5,5'-dimethyl-2,2'-bipyridine are common precursors for further derivatization. thieme-connect.comresearchgate.net Selective free-radical bromination using N-bromosuccinimide can convert the methyl groups into bromomethyl groups, which are versatile handles for introducing a wide array of functionalities, including alcohols, aldehydes, amines, and esters. researchgate.net Another approach involves using lithium diisopropylamide (LDA) to deprotonate the methyl group, creating a nucleophilic intermediate that can react with electrophiles like hexachloroethane (B51795) for chlorination. orgsyn.org

Substitution at the 4,4'-Positions: Functionalization at the 4 and 4' positions is a popular strategy for tuning the redox potential of transition metal bipyridyl complexes without introducing steric hindrance near the coordination sites. mdpi.com A common route to 4,4'-disubstituted derivatives starts with the oxidation of 2,2'-bipyridine to its 1,1'-dioxide, followed by nitration and then substitution of the nitro groups. thieme-connect.commdpi.com

Derivatization via N-Oxides: The use of pyridine N-oxides is a recurring theme in bipyridine chemistry. They can be used to direct C-H functionalization or as precursors for other transformations. thieme-connect.comrsc.org For instance, a base-promoted, secondary alkylation of N-heteroaromatic N-oxides using gem-bis[(pinacolato)boryl]alkanes has been reported as a facile method for derivatizing 2,2'-bipyridyl analogues. rsc.org

| Technique | Reagents/Method | Starting Material | Product Type | Reference |

| C-H Activation | TFAA, NMe₃ | Pyridine N-oxides | Cationic bipyridines | rsc.orgrsc.orgnih.gov |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS) | Methyl-bipyridines | Bromomethyl-bipyridines | researchgate.net |

| Deprotonation/Electrophilic Trap | LDA, C₂Cl₆ | Methyl-bipyridines | Chloromethyl-bipyridines | orgsyn.org |

| N-Oxide Chemistry | Oxidation (e.g., H₂O₂/AcOH), then nitration | 2,2'-Bipyridine | 4,4'-Disubstituted bipyridines | mdpi.com |

| Deborylative Alkylation | gem-bis(boryl)alkanes, base | Bipyridine-N-oxide | Secondary alkylated bipyridines | rsc.org |

Table 4: Summary of Functionalization and Derivatization Techniques for Bipyridines.

Coordination Chemistry of 6,6 Difluoro 2,2 Bipyridine and Its Metal Complexes

Complexation with Transition Metals

Iridium Complexes

Iridium(III) complexes incorporating 6,6'-Difluoro-2,2'-bipyridine and its derivatives have been extensively investigated, primarily for their applications as phosphorescent emitters in organic light-emitting diodes (OLEDs). The fluorine substituents on the bipyridine ligand play a crucial role in tuning the emission color and enhancing the quantum efficiency of these complexes.

Researchers have synthesized a variety of iridium(III) complexes where this compound or a similar cyclometalating ligand is present. For instance, a blue phosphorescent iridium(III) complex, fac-Tris(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(III), has been synthesized and characterized. This complex exhibits an emission maximum at 438 nm with high photoluminescence quantum efficiency and high color purity, making it a strong candidate for use in OLEDs researchgate.net. The structure of this complex has been determined by single-crystal X-ray diffraction, revealing varied intermolecular interactions such as C−H···N, C−H···F, and π···π stacking researchgate.net.

The introduction of different substituent groups on the 2′,6′-difluoro-2,3′-bipyridine ligand framework allows for further tuning of the photophysical properties. For example, iridium(III) complexes with electron-withdrawing groups like –CN and –CF3 exhibit green and sky-blue phosphorescence, respectively, with excellent quantum efficiencies. A complex with a –CN group showed a quantum yield of up to 0.98 in a thin film, while a –CF3 substituted complex displayed a quantum efficiency of 0.88 in solution uark.edu. In contrast, an electron-donating group like –NMe2 resulted in a broad emission profile and a poor quantum efficiency uark.edu.

In another study, a distorted octahedral iridium complex, Bis3,5-difluoro-2-(pyridin-2-yl)phenyliridium(III) hexafluoridophosphate, was synthesized. This complex features elongated Ir—N bonds to the dimethoxy bipyridine ligand nih.gov. The bond lengths were reported as 2.128 Å and 2.136 Å for the Ir-N bonds trans to the Ir-C bonds of the cyclometalating ligands nih.gov.

Table 1: Photophysical Properties of Selected Iridium(III) Complexes with Fluorinated Bipyridine Ligands

| Complex | Substituent on Bipyridine | Emission Color | λmax (nm) | Quantum Efficiency (ΦPL) | Reference |

|---|---|---|---|---|---|

| fac-Tris(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(III) | - | Blue | 438 | High | researchgate.net |

| Ir(III) picolinate complex | –CN | Green | 508 | 0.90 (solution), 0.98 (film) | uark.edu |

| Ir(III) picolinate complex | –CF3 | Sky-blue | 468 | 0.88 (solution), 0.84 (film) | uark.edu |

| Ir(III) picolinate complex | –CHO | Greenish-yellow | 542 | - | uark.edu |

| Ir(III) picolinate complex | –NMe2 | Broad emission | 520 | Poor | uark.edu |

| Iridium compounds 1 and 2 | Methyl | Green | 459–463 | 0.3 | nih.gov |

Platinum Complexes

Platinum(II) complexes containing this compound and related ligands are also of significant interest for their potential use in OLEDs. The square-planar geometry of Pt(II) complexes, combined with the electronic effects of the fluorinated bipyridine ligand, leads to desirable photophysical properties.

A cyclometalated Pt(IV) compound, Pt(dfpypy)2(Me)Cl, where dfpypy is 2′,6′-difluoro-2,3′-bipyridine, has been prepared and shown to exhibit bright blue phosphorescence with emission maxima at 427 and 455 nm and a high photoluminescence quantum efficiency of 0.60. The complex has a distorted octahedral geometry nih.gov.

The synthesis of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN1)-6-(pyridin-2-yloxy-κN)phenyl-κC1]platinum(II) has also been reported. This complex crystallizes with two independent molecules in the asymmetric unit, both adopting a distorted square-planar geometry. The platinum atom is coordinated by one carbon and two nitrogen atoms from the tridentate ligand and a chloride anion nih.gov. This complex displays blue-green emission with a photoluminescence quantum efficiency estimated to be around 0.2–0.3 nih.gov.

Furthermore, a series of platinum(II) complexes bearing fluorine substituents have been shown to emit bright blue phosphorescence with an emission maximum around 460 nm. In contrast, methoxy-functionalized Pt(II) complexes exhibit a red-shifted, bluish-green emission at approximately 490 nm nih.gov. These findings highlight the significant role of substituents on the bipyridine ligand in tuning the emission color of platinum complexes.

Table 2: Luminescence Data of Selected Platinum Complexes with Fluorinated Bipyridine Ligands

| Complex | Ligand | Emission Color | λmax (nm) | Quantum Efficiency (ΦPL) | Reference |

|---|---|---|---|---|---|

| Pt(dfpypy)2(Me)Cl | 2′,6′-difluoro-2,3′-bipyridine | Blue | 427, 455 | 0.60 | nih.gov |

| [Pt(C21H12F2N3O)Cl] | 2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine | Blue-green | 517, 544 | ~0.2-0.3 | nih.govnih.gov |

| Pt(II) complex | Fluorine-substituted bipyridine | Blue | 460 | - | nih.gov |

Copper Complexes

The coordination chemistry of copper with this compound is less explored compared to iridium and platinum. However, studies on copper(I) and copper(II) complexes with other bipyridine derivatives provide insights into their potential properties. Copper(I) complexes with diimine ligands are of interest for their emissive properties, which could offer a more abundant and less expensive alternative to iridium and platinum complexes for OLED applications nih.gov.

For instance, a novel heteroleptic copper(I) complex, [6-(thiophen-2-yl)-2,2′-bipyridine]bis(triphenylphosphine) copper(I) tetrafluoroborate, has been synthesized and characterized. This complex is an orange emitter in the solid state with a photoluminescence quantum yield of 2.6% nih.gov. The copper(I) center is tetra-coordinated, displaying a moderate distortion from an ideal tetrahedral geometry nih.gov.

In the solid state, dinuclear and octanuclear copper(I) iodide complexes with a disilanylene-bridged bispyridine ligand have been shown to exhibit yellow-green and blue phosphorescence, respectively. The dinuclear complex displayed a high quantum yield of 0.60, while the octanuclear complex had a quantum yield of 0.04 nih.gov. These differences in luminescence are attributed to the presence or absence of π-π stacking interactions in the crystal packing nih.gov.

Copper(II) complexes of 2,2'-bipyridine (B1663995) can adopt various coordination geometries, including square pyramidal, trigonal bipyramidal, and octahedral, depending on the reaction conditions rsc.org. The specific structures of copper(II) complexes with this compound are not detailed in the provided search results.

Silver Complexes

Silver(I) complexes with bipyridine-based ligands have been investigated for their structural diversity and luminescent properties. The d10 electronic configuration of Ag(I) allows for various coordination environments.

A silver(I) complex with 2′,6′-difluoro-2,3′-bipyridine, [Ag(CF3SO3)(C10H6F2N2)2], has been synthesized and its crystal structure determined. In this complex, the Ag(I) center adopts a highly distorted trigonal–planar geometry, coordinated by two nitrogen atoms from two independent 2′,6′-difluoro-2,3′-bipyridine ligands and one oxygen atom from the trifluoromethanesulfonate anion rsc.orgnih.gov. The N—Ag—N and N—Ag—O bond angles are in the range of 86.55° to 148.65° nih.gov. This compound exhibits a strong and broad blue emission band from 400 nm to 550 nm in solution, with a photoluminescence quantum efficiency of approximately 0.2 rsc.org. The emission is attributed to ligand-centered π–π* transitions with a minor contribution from a metal-to-ligand charge-transfer transition rsc.orgnih.gov.

The mode of coordination in silver complexes with substituted bipyridines can be influenced by the counter-anion. With coordinating anions, tridentate coordination can lead to one-dimensional coordination polymers, while less coordinating anions can result in monomeric bis-chelate complexes researchgate.net.

Table 3: Structural and Photophysical Data for a Silver(I) Complex with 2′,6′-difluoro-2,3′-bipyridine

| Complex | Coordination Geometry | Key Bond Angles (°) | Emission Color | λmax (nm) | Quantum Efficiency (ΦPL) | Reference |

|---|

Rhenium and Ruthenium Complexes

Detailed research findings specifically on rhenium and ruthenium complexes with this compound are limited in the provided search results. However, the coordination chemistry of these metals with other bipyridine ligands is well-established.

Rhenium(I) tricarbonyl complexes with diimine ligands are known for their appealing photophysical and photochemical properties okstate.edu. The structures of facially coordinated rhenium(I) and manganese(I) complexes with 6,6′-dihydroxy-2,2′-bipyridine have been reported, showing a distorted octahedral geometry nih.gov. These types of complexes are relevant for their potential application in CO2 reduction catalysis nih.gov.

Ruthenium(II) polypyridyl complexes are extensively studied for their applications in solar energy conversion and as photosensitizers. The synthesis and characterization of various ruthenium(II) complexes with bipyridine and phenanthroline ligands have been described, often involving multi-step procedures and purification by column chromatography uark.edu. The electrochemical and photophysical properties of these complexes are influenced by the nature of the ligands, with redox processes often being ligand-based nih.gov. While specific data for this compound complexes of rhenium and ruthenium are not available, the general principles of their coordination chemistry suggest that the fluorine substituents would significantly impact their electronic and photophysical properties.

Nickel Complexes

Information on the coordination chemistry of nickel with this compound is not extensively detailed in the provided search results. However, research on nickel complexes with other substituted bipyridine ligands provides a basis for understanding their potential characteristics.

Nickel complexes with bipyridine ligands are widely used in catalysis, particularly in cross-coupling reactions nih.gov. The substituents on the bipyridine ligand have a significant impact on the properties and catalytic performance of the nickel complexes nih.gov. For instance, bulky substituents at the 6 and 6' positions of a 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligand were found to stabilize Ni(I) species and lead to cleaner reduction from Ni(II) precursors nih.gov. However, these bulky substituents can also hinder the coordination of the ligand to a Ni(0) center nih.gov.

The synthesis and crystal structures of various nickel(II) complexes with bipyridine and related ligands have been reported, often revealing octahedral or distorted geometries nih.govrsc.orgresearchgate.net. The electrochemical reduction of nickel(II) complexes with 2,2'-bipyridine has been studied, showing that the process can be accompanied by the formation of paramagnetic Ni(I) species researchgate.net. The specific impact of the 6,6'-difluoro substitution on the structure and catalytic activity of nickel complexes remains an area for further investigation.

Cobalt Complexes

While the coordination chemistry of 2,2'-bipyridine with cobalt is well-established, forming a variety of octahedral and tetrahedral complexes, specific research on the synthesis and characterization of cobalt complexes featuring the this compound ligand is not extensively documented in the available scientific literature. General principles of coordination chemistry suggest that this compound would act as a bidentate N,N'-chelating ligand, similar to its non-fluorinated parent compound. The electron-withdrawing nature of the fluorine atoms at the 6 and 6' positions is expected to decrease the basicity of the pyridine (B92270) nitrogen atoms, which could influence the stability and the electronic properties of the resulting cobalt complexes. However, detailed experimental studies on the synthesis, reactivity, and specific properties of cobalt(II) or cobalt(III) complexes with this particular ligand are needed to fully understand its coordination behavior.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their chemical and physical properties. Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable insights into coordination geometries, ligand conformations, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Although specific single-crystal X-ray diffraction studies on cobalt complexes of this compound are scarce, data from complexes of a closely related isomer, 2',6'-difluoro-2,3'-bipyridine, with other metals such as silver(I) and platinum(II) provide valuable insights into the expected structural features.

In a silver(I) complex, [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂], the asymmetric unit consists of an Ag(I) cation, a trifluoromethanesulfonate anion, and two crystallographically independent 2',6'-difluoro-2,3'-bipyridine ligands. nih.gov Similarly, a platinum(II) complex, chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN¹)-6-(pyridin-2-yloxy-κN)phenyl-κC¹]platinum(II), has been characterized, revealing a distorted square-planar geometry around the platinum center. researchgate.net

Table 1: Representative Crystallographic Data for a Metal Complex of a Difluoro-bipyridine Ligand

| Parameter | [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] |

|---|---|

| Chemical Formula | C₂₁H₁₂AgF₇N₄O₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8521 (3) |

| b (Å) | 12.1939 (4) |

| c (Å) | 12.3529 (4) |

| α (°) | 110.198 (1) |

| β (°) | 102.394 (1) |

| γ (°) | 94.629 (1) |

| Volume (ų) | 1184.09 (7) |

| Z | 2 |

Data sourced from a study on a 2',6'-difluoro-2,3'-bipyridine complex. iucr.org

Analysis of Coordination Geometries and Ligand Conformations

The coordination geometry around a central metal ion is dictated by factors such as the size and charge of the metal ion, the nature of the ligand, and counter-ions. In the case of the aforementioned silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, the Ag(I) center adopts a highly distorted trigonal–planar coordination environment. nih.gov It is coordinated by one oxygen atom from the trifluoromethanesulfonate anion and the pyridine nitrogen atoms of the two independent fluorinated bipyridine ligands. nih.gov The N—Ag—N and N—Ag—O bond angles deviate significantly from the ideal 120° for a trigonal-planar geometry, with angles in the range of 86.55(5)° to 148.65(5)°. nih.gov

The platinum(II) complex exhibits a distorted square-planar geometry, which is characteristic of d⁸ metal ions. researchgate.net The platinum atom is coordinated by one carbon and two nitrogen atoms from the tridentate ligand and a chloride anion. researchgate.net

A key conformational feature of bipyridine ligands is the dihedral angle between the two pyridine rings. In the uncoordinated state, 2,2'-bipyridine is typically planar with a trans conformation. nih.gov Upon coordination to a metal ion, the ligand adopts a cis conformation to facilitate chelation. In the silver(I) complex, the two independent 2',6'-difluoro-2,3'-bipyridine ligands adopt very similar conformations, with the dihedral angles between the pyridyl rings being 53.11(5)° and 53.10(7)°. nih.gov This significant twist from planarity is a common feature in coordinated bipyridine ligands and can be influenced by steric interactions between substituents on the rings and with other ligands in the coordination sphere.

Table 2: Selected Bond Lengths and Angles for [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂]

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Ag1—N2 | 2.308 (2) |

| Ag1—N4 | 2.298 (2) |

| Ag1—O1 | 2.385 (2) |

| N4—Ag1—N2 | 148.65 (5) |

| O1—Ag1—N4 | 86.55 (5) |

| O1—Ag1—N2 | 110.19 (5) |

Data sourced from a study on a 2',6'-difluoro-2,3'-bipyridine complex. nih.gov

Investigation of Intermolecular Interactions in Crystal Structures

In the silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, intermolecular C—H⋯O hydrogen bonds are present. iucr.org Furthermore, the crystal packing is influenced by halogen⋯π and weak π–π stacking interactions, which link the complex units into a three-dimensional supramolecular network. nih.goviucr.org The presence of fluorine atoms can introduce specific intermolecular contacts, such as C—H⋯F and F⋯π interactions, which can direct the self-assembly of the molecules in the solid state.

Similarly, the crystal structure of the platinum(II) complex is stabilized by C—H⋯Cl/F hydrogen bonds, F⋯π interactions, and weak π–π stacking, leading to the formation of a two-dimensional supramolecular network. researchgate.net The study of these interactions is fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. The introduction of fluorine atoms into the bipyridine ligand provides a tool to modulate these intermolecular forces and control the resulting crystal architecture.

Spectroscopic and Photophysical Investigations of 6,6 Difluoro 2,2 Bipyridine Derivatives

Electronic Absorption and Emission Properties of Metal Complexes

The electronic absorption and emission spectra of metal complexes containing 6,6'-Difluoro-2,2'-bipyridine and its derivatives are characterized by a variety of electronic transitions. These transitions, including ligand-centered (LC), metal-to-ligand charge transfer (MLCT), and intraligand charge transfer (ILCT), dictate the photophysical behavior of these molecules.

Ligand-centered (LC) transitions, which are primarily π–π* in nature, are a key feature in the electronic spectra of this compound derivatives and their metal complexes. In some luminescent bipyridine compounds, the observed emissions have been found to originate from phenyl- and 2,3'-bipyridine-based π–π* transitions. nih.govresearchgate.net For instance, in a silver(I) complex incorporating a 2',6'-difluoro-2,3'-bipyridine ligand, the observed emission is attributed to ligand-centered π–π* transitions, with a minor contribution from a metal-to-ligand charge-transfer transition. nih.gov The high triplet energies associated with these LC transitions, often in the range of 2.64 to 2.65 eV, make these compounds promising as host materials in OLEDs. nih.govresearchgate.net

In iridium(III) complexes, the nature of the lowest excited state can be either LC or MLCT, and their relative energies can be influenced by the surrounding environment. For example, in one study, the lowest excited state of an iridium complex in solution at ambient temperature was assigned to an Ir→bpy charge-transfer excitation, whereas in a crystalline host lattice, the lowest excited state was identified as a 3π–π* excitation localized on the cyclometalating ligands. electronicsandbooks.com This highlights the sensitivity of the excited state character to the medium. The intense high-energy absorption bands typically observed in the UV-Vis spectra of these complexes, usually in the range of 225–350 nm, are attributed to these π–π* transitions of the bipyridine ligand. mdpi.com

Metal-to-ligand charge transfer (MLCT) is a critical process in determining the photophysical properties of transition metal complexes with this compound and related ligands. wikipedia.org This transition involves the excitation of a d-electron from the metal center to a π* anti-bonding orbital of the bipyridine ligand. libretexts.org These MLCT transitions often result in intense and broad absorption bands in the visible region of the spectrum. wikipedia.orglibretexts.org

In many iridium(III) and ruthenium(II) complexes, the lowest energy absorption and the emissive state are of MLCT character. For example, the intense blue emission of fac-Tris(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(III) is attributed to a metal-to-ligand charge-transfer triplet emission. acs.orgnih.gov The energy and lifetime of the MLCT state are significantly influenced by the ligand field strength and the geometry of the complex. nsf.gov In some iron(II) complexes, MLCT excitation is followed by ultrafast spin crossover to a metal-centered quintet excited state. nih.gov The efficiency of intersystem crossing from the singlet to the triplet MLCT state is a key factor for achieving high phosphorescence quantum yields.

The introduction of substituents on the bipyridine ligand can tune the energy of the MLCT state. For instance, π-conjugated substituents can lead to an enhancement of the MLCT oscillator strength. cmu.edu The stabilization of the ³MLCT state is crucial for extending the luminescence lifetime of these complexes. rsc.org

Intraligand charge transfer (ILCT) is another important electronic transition that can occur in appropriately designed this compound derivatives, particularly those with donor and acceptor moieties within the same ligand. The involvement of ILCT transitions can be identified by an enhancement of the molar extinction coefficients of absorption bands in the visible region. mdpi.com

In some iridium(III) complexes, the excited states have been found to possess a mixed MLLCT-ILCT (metal-ligand-to-ligand charge transfer and intraligand charge transfer) nature. mdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been employed to validate the occurrence of ILCT processes, for example, from a phenylene-ethynylene donor to the 2,2'-bipyridine (B1663995) acceptor moiety upon photoexcitation. nih.gov The presence of ILCT character can significantly influence the photophysical properties, including the emission wavelength and quantum yield of the complex. mdpi.com

Luminescence Quantum Yields and Lifetimes

The luminescence quantum yield (Φ) and excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process in this compound derivatives. These properties are highly dependent on the nature of the metal, the ligand structure, and the surrounding environment.

Several metal complexes incorporating fluorinated bipyridine ligands have demonstrated high quantum efficiencies. For instance, a series of blue phosphorescent iridium(III) complexes with 4-alkyl-2′,6′-difluoro-2,3′-bipyridine ligands exhibited bright deep-blue phosphorescence with quantum efficiencies ranging from 0.25 to 0.78 in the fluid state. researchgate.net Similarly, a silver(I) complex with 2',6'-difluoro-2,3'-bipyridine showed a strong and broad emission with a photoluminescence quantum efficiency estimated to be around 0.2. nih.gov The high quantum yields of these complexes make them suitable for applications in lighting and display technologies.

The excited-state lifetimes of these complexes can vary significantly. For example, the use of 4,4'-diphenyl-2,2'-bipyridine (B1584397) as an ancillary ligand in iridium(III) complexes has been shown to extend the lifetime of the ³(π-π*) excited states to 660 ns. nih.gov In some ruthenium(II) complexes, ligand modification has led to a drastic extension of the luminescence lifetime, by up to 140-fold. rsc.org Long-lived excited states are particularly desirable for applications in sensing and photoredox catalysis.

| Complex Type | Ligand | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Iridium(III) Complexes | 4-alkyl-2′,6′-difluoro-2,3′-bipyridine | 0.25 - 0.78 | researchgate.net |

| Silver(I) Complex | 2',6'-difluoro-2,3'-bipyridine | ~0.2 | nih.gov |

| Ruthenium(II) Complex ([Ru(bpy)3]2+) | 2,2'-bipyridine | 0.063 (in water, deaerated) | rsc.org |

| Ruthenium(II) Complex ([Ru(bpy)3]2+) | 2,2'-bipyridine | 0.095 (in acetonitrile, deaerated) | rsc.org |

Triplet Energy Determination and Phosphorescence Studies

The triplet state (T₁) is of paramount importance in the photophysics of this compound complexes, as phosphorescence, a key emission process for many OLED applications, originates from this state. The determination of the triplet energy is crucial for designing efficient phosphorescent emitters and host materials.

Several studies have focused on determining the triplet energies of bipyridine derivatives. For instance, certain luminescent bipyridine compounds have been found to possess high triplet energies (T₁) in the range of 2.64 to 2.65 eV. nih.govresearchgate.net This high triplet energy is a desirable characteristic for host materials in blue phosphorescent OLEDs, as it allows for efficient energy transfer to the blue-emitting guest molecule.

Phosphorescence studies of metal complexes with fluorinated bipyridines have revealed important insights into their emissive properties. Iridium(III) complexes, in particular, are known for their efficient phosphorescence. lasphub.com The phosphorescent emission in these complexes often originates from a ³MLCT state, although contributions from ligand-centered ³π–π* states can also be significant. researchgate.net The interplay between these different triplet states can influence the emission color, quantum yield, and lifetime of the complex.

| Compound Type | Triplet Energy (T₁) | Reference |

|---|---|---|

| Luminescent bipyridine compounds | 2.64 - 2.65 eV | nih.govresearchgate.net |

| 2′,6′-difluoro-2,3′-bipyridine ligand | 2.82 eV | nih.gov |

Solvent Effects on Photophysical Behavior

The photophysical properties of this compound derivatives can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

Studies on various bipyridine-based fluorophores have demonstrated a noticeable effect of solvent polarity on their absorption and emission spectra. For example, in a series of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores, an increase in solvent polarity from cyclohexane (B81311) to dichloromethane (B109758) resulted in a redshift of the emission maxima. nih.gov This behavior is often analyzed using a Lippert–Mataga plot, which relates the Stokes shift to the orientational polarizability of the solvent. nih.gov Deviations from linearity in this plot can indicate specific intermolecular interactions, such as hydrogen bonding, between the fluorophore and the solvent molecules. nih.gov

In the case of rhenium(I) complexes with a 2,2'-bipyridine ligand, both solvent and temperature have been shown to affect their photophysical properties. rsc.org These effects can be rationalized in terms of the influence of the solvent and temperature on the structure and dynamics of the complex in solution. rsc.org Understanding these solvent effects is crucial for optimizing the performance of these materials in solution-processed devices and for their use as environmental sensors.

Structure-Property Relationships: Impact of Substituents on Photophysical Behavior

The photophysical properties of bipyridine derivatives are intricately linked to their molecular structure. The introduction of substituents onto the this compound core can profoundly alter the electronic landscape of the molecule, thereby tuning its absorption and emission characteristics. The nature, position, and number of these substituents dictate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the energy of π-π* and n-π* transitions.

The electronic effects of substituents are a primary driver of changes in photophysical behavior. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density distribution across the bipyridine scaffold. Generally, EDGs such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups raise the energy of the HOMO, while EWGs like fluorine (-F) or cyano (-CN) groups lower the energy of the LUMO. These shifts in orbital energies directly impact the absorption and emission wavelengths.

For instance, studies on analogous difluorinated bipyridine systems have demonstrated these principles clearly. A comparative study of a 2',6'-difluoro-2,3'-bipyridine derivative and its 2',6'-dimethoxy counterpart revealed a distinct red-shift in the emission spectrum for the methoxy-substituted compound. researchgate.netnih.gov The fluorine-bearing molecule exhibited a strong fluorescence with a maximum emission wavelength (λmax) at 325 nm, whereas the methoxy-substituted version's emission was shifted to 366 nm. researchgate.netnih.gov This bathochromic shift is attributed to the electron-donating nature of the methoxy groups, which destabilizes the HOMO to a greater extent than the fluorine atoms, thereby reducing the HOMO-LUMO energy gap and shifting the emission to a longer wavelength. researchgate.net The emissions in both cases were identified as originating from π-π* transitions based on theoretical calculations. nih.gov

Furthermore, the introduction of larger, conjugated substituents can create extended π-systems, leading to more significant changes in photophysical properties. Research on α-(N-Biphenyl)-substituted 2,2'-bipyridines has shown that such modifications can produce intense blue-to-green fluorescence, with emission maxima spanning a range from 443 nm to 505 nm. mdpi.com In these "push-pull" systems, the HOMO orbitals are typically distributed on the electron-donating biphenyl (B1667301) residues, while the LUMO orbitals are located on the electron-accepting bipyridine core. mdpi.com This spatial separation of orbitals facilitates an intramolecular charge transfer (ICT) process upon excitation, which is a key factor in their fluorescent behavior. The fluorescence quantum yields in these systems can be significant, reaching up to 49.1% in THF solutions. mdpi.com

The photophysical characteristics are not solely dependent on the ligand itself but are also influenced by its coordination to metal ions. The free 2',6'-difluoro-2,3'-bipyridine ligand, for example, is reported to have a phosphorescent emission maximum at approximately 450 nm. nih.gov However, when complexed with a metal like platinum(II), the resulting compound can exhibit green emission with maxima at 517 nm and 544 nm. nih.gov This emission is attributed to a mix of intra-ligand charge transfer (ILCT) and metal-to-ligand charge-transfer (MLCT) transitions. nih.gov This demonstrates that the substituent effects on the bipyridine ligand are a critical component that combines with the properties of the metal center to determine the final photophysical outcome of the coordination complex.

Photophysical Data for Selected Bipyridine Derivatives

The following table summarizes key photophysical data from studies on substituted difluoro-bipyridine analogues and other relevant derivatives, illustrating the impact of various substituents.

| Compound/Ligand | Key Substituents | Emission Max (λem) | Emission Type | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine | Fluorine | 325 nm | Fluorescence | Not Reported | nih.gov |

| 2',6'-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine | Methoxy | 366 nm | Fluorescence | Not Reported | nih.gov |

| 2',6'-difluoro-2,3'-bipyridine (free ligand) | Fluorine | ~450 nm | Phosphorescence | Not Reported | nih.gov |

| Silver(I) complex with 2',6'-difluoro-2,3'-bipyridine ligands | Fluorine, Silver(I) | 400-550 nm (broad) | Fluorescence | ~0.2 | nih.gov |

| α-(N-Biphenyl)-substituted 2,2'-bipyridines | N-Biphenyl groups | 443-505 nm | Fluorescence | Up to 49.1% | mdpi.com |

| Platinum(II) complex with 2',6'-difluoro-2,3'-bipyridine based ligand | Fluorine, Platinum(II), Chloride | 517 nm, 544 nm | Not Specified | Not Reported | nih.gov |

Catalytic Applications of 6,6 Difluoro 2,2 Bipyridine Based Systems

Photoredox Catalysis

The use of 6,6'-Difluoro-2,2'-bipyridine as a primary ligand in well-characterized photoredox catalysts, such as those based on iridium or ruthenium, is not extensively documented in scientific literature. While the parent 2,2'-bipyridine (B1663995) (bpy) and its substituted derivatives like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) are fundamental components of widely used photocatalysts, for example, [Ir{dF(CF3)ppy}2(bpy)]PF6, specific studies detailing the photophysical properties and catalytic performance of the corresponding this compound complex are limited. orgsyn.org The introduction of electron-withdrawing fluorine atoms at the 6,6'-positions would be expected to significantly alter the redox potentials and excited-state lifetimes of potential metal complexes, a key area for future investigation.

Cross-Coupling and Cross-Electrophile Coupling Reactions

Bipyridine ligands are central to the advancement of nickel-catalyzed cross-coupling and cross-electrophile coupling (XEC) reactions. The substituents on the bipyridine backbone, particularly at the 6 and 6' positions, play a critical role in modulating the catalyst's performance.

Dual Iridium/Nickel Catalysis

Dual catalytic systems that merge visible-light photoredox catalysis with transition metal catalysis have emerged as a powerful strategy for forming challenging chemical bonds. A common pairing involves an iridium-based photocatalyst and a nickel-based cross-coupling catalyst. orgsyn.org In these systems, the iridium complex absorbs light and engages in single-electron transfer to enable the nickel catalytic cycle, which is responsible for the bond-forming reductive elimination step. While ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine are frequently employed in these dual systems to support the nickel catalyst, the specific application and systematic study of this compound in this context have not been detailed. orgsyn.orgnih.gov

Ligand Design for Enhanced Catalytic Performance

The design of bipyridine ligands is crucial for optimizing nickel-catalyzed reactions. Research into a family of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (tBubpy) ligands bearing various substituents at the 6,6'-positions (where R = Me, iPr, sBu, Ph, or Mes) has provided significant insights into how these modifications impact catalytic performance in cross-electrophile coupling. nih.gov

These studies demonstrate that substituents at the 6,6'-positions directly influence the properties and stability of nickel complexes across different oxidation states (Ni(0), Ni(I), and Ni(II)). nih.gov Key findings from related substituted systems can inform the potential behavior of a this compound ligand:

Steric and Electronic Effects: The fluorine atom is small but highly electronegative. Compared to the bulkier alkyl and aryl groups studied, the difluoro substitution would present minimal steric hindrance. nih.gov However, its strong electron-withdrawing nature would significantly decrease the electron density at the nickel center. This electronic perturbation can affect the rates of elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Stability of Catalytic Intermediates: Studies on 6,6'-disubstituted ligands have shown that bulkier groups can better stabilize Ni(I) species. nih.gov The impact of the strongly electron-withdrawing, non-bulky fluorine atoms on the stability and spin state of key nickel intermediates, such as (bpy)Ni(Ar)I, remains an area for specific investigation. nih.gov

Catalytic Activity: In the investigated family of ligands, increasing the steric bulk at the 6,6'-positions led to lower turnover frequencies in cross-electrophile coupling reactions. nih.gov While the this compound ligand would avoid this steric penalty, its electronic effects would be the dominant factor influencing its catalytic activity.

The table below summarizes the observed effects of substituents at the 6,6'-positions on a tBubpy scaffold, providing a framework for predicting the potential influence of fluoro-substituents. nih.gov

| Substituent (R) at 6,6'-positions | Relative Steric Bulk | Observed Effect on Ni(I) Stabilization | Observed Catalytic Performance (Turnover) |

| H (unsubstituted) | Minimal | Baseline | High |

| Me (Methyl) | Moderate | - | Lower than unsubstituted |

| iPr (Isopropyl) | High | Enhanced | Lower than unsubstituted |

| F (Fluoro) (Predicted) | Minimal | To be determined | To be determined (likely influenced by electronics) |

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperative catalysis involves the active participation of the ligand in bond-breaking or bond-forming events, going beyond its role as a passive spectator scaffold. jiaolei.group This is often achieved with ligands containing functional groups, such as hydroxyl or amine moieties, that can act as internal bases or proton relays. researchgate.netfigshare.com For example, the hydroxyl groups in 6,6'-dihydroxy-2,2'-bipyridine can participate in proton transfer steps during catalysis. researchgate.net The fluorine atoms in this compound are not "cooperative" in this sense, as they cannot participate in proton transfer. Therefore, catalytic systems based on this ligand are not expected to operate via the established mechanisms of metal-ligand cooperation that rely on ligand-based protonolysis.

Theoretical and Computational Analysis of 6,6 Difluoro 2,2 Bipyridine and Its Complexes

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It is favored for its balance of computational cost and accuracy, making it suitable for relatively large systems like transition metal complexes. DFT calculations are instrumental in predicting molecular geometries, electronic distributions, and thermodynamic stabilities. For platinum-containing complexes, a thorough assessment of various functionals (e.g., BP86, PBE, B3LYP, PBE0) and basis sets is often necessary to ensure the accurate prediction of structural and spectroscopic parameters. rsc.org

Geometry optimization is a fundamental computational step that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. arxiv.org This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

For bipyridine ligands, a critical parameter is the dihedral angle between the two pyridine (B92270) rings. In the free ligand, the molecule can adopt a trans conformation, but upon coordination to a metal center, it is forced into a cis conformation. The energy penalty associated with this conformational change can influence the stability of the resulting complex. mdpi.com In substituted bipyridines, steric hindrance between substituents at the 6 and 6' positions can cause significant twisting of the pyridine rings, impacting the ligand's ability to coordinate effectively.

Computational studies on copper(I) complexes with a sterically demanding 6,6'-bis(phenylethynyl)-2,2'-bipyridine ligand have shown excellent agreement between DFT-optimized structures (using the B3LYP functional) and experimental data from single-crystal X-ray diffraction, with correlation coefficients (R²) of 0.9828 for bond lengths and 0.9993 for bond angles. mdpi.com This demonstrates the high level of accuracy achievable with modern DFT methods for predicting the geometries of complex molecules. Stability analysis is further confirmed by performing vibrational frequency calculations; the absence of imaginary frequencies indicates that the optimized structure is a true energy minimum. mdpi.com

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.com

In 2,2'-bipyridine (B1663995) and its derivatives, the HOMO is typically a π-orbital distributed across the ring system, while the LUMO is a π* anti-bonding orbital. researchgate.netnih.gov The introduction of substituents can significantly alter the energies of these orbitals. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups, such as fluorine, lower the LUMO energy. minoofar.com This tuning of the HOMO-LUMO gap is a key strategy in designing ligands for specific applications, such as in photosensitizers or organic light-emitting diodes (OLEDs). rsc.org

For example, DFT calculations on a platinum complex containing the isomeric ligand 2',6'-difluoro-2,3'-bipyridine revealed a HOMO energy of -5.72 eV and a LUMO energy of -1.95 eV, resulting in a HOMO-LUMO gap of 3.77 eV. iucr.orgiucr.org In this complex, the HOMO was found to have significant contributions from the platinum d-orbitals (64%), while the LUMO was primarily located on the π* orbitals of the bipyridine ligand. iucr.orgiucr.org Another study on a complex with a 2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine ligand calculated a high energy gap of 3.48 eV, suggesting its potential as a host material in OLEDs. researchgate.net

| Complex/Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| [Pt(CH₃)(C₁₀H₅F₂N₂)(C₁₀H₆F₂N₂)] (with 2',6'-difluoro-2,3'-bipyridine) | -5.72 | -1.95 | 3.77 | iucr.orgiucr.org |

| 2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine | Not Specified | Not Specified | 3.48 | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of molecules, such as their absorption and emission of light, it is necessary to study their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for this purpose. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to an unoccupied orbital without a change in molecular geometry. These energies and their corresponding oscillator strengths can be used to simulate a molecule's UV-Visible absorption spectrum. scirp.org

In transition metal complexes of bipyridine ligands, several types of electronic transitions are possible, including:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered orbital to a ligand-centered orbital.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-centered orbital to a metal-centered orbital.

Ligand-Centered (LC) or π-π* transitions: The excitation occurs between orbitals located on the ligand itself.

TD-DFT calculations are crucial for identifying the nature of these transitions. For instance, in the previously mentioned platinum complex of 2',6'-difluoro-2,3'-bipyridine, TD-DFT results indicated that the lowest energy triplet vertical excitation corresponds to a mix of ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) character, described as a π(dfpypy)/d(Pt) → π(dfpypy) promotion. iucr.orgiucr.org Similarly, theoretical calculations on luminescent compounds with other difluorinated bipyridine derivatives attributed the observed emissions to phenyl- and bipyridine-based π–π transitions. nih.gov

Computational Insights into Reaction Mechanisms and Energetics

DFT is a valuable tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the barrier to a reaction. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For complexes of 6,6'-Difluoro-2,2'-bipyridine, computational studies could be used to explore various reaction pathways, such as ligand substitution, oxidative addition, or reductive elimination at the metal center. While specific studies on this ligand are scarce, research on the related 6,6'-dihydroxy-2,2'-bipyridine (6,6'-dhbp) ligand highlights the utility of this approach. Electronic structure calculations were used to predict the stability of various isomers and protonation states of 6,6'-dhbp to understand its role in facilitating proton transfer steps during catalysis. nih.govresearchgate.net Such studies provide a detailed understanding of how ligand structure influences catalytic activity.

Prediction of Spectroscopic and Thermodynamic Parameters

Beyond electronic spectra, DFT calculations can predict other spectroscopic and thermodynamic properties. Vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure of a synthesized compound and aid in the assignment of spectral bands. scirp.org

Thermodynamic parameters such as enthalpy (ΔH), entropy (S), and Gibbs free energy (ΔG) of formation can also be computed. nih.govchalcogen.ro These values are essential for determining the thermal stability of a compound and the spontaneity of a chemical reaction. For example, calculations on quinoline, a related heterocyclic compound, have shown that DFT can accurately predict thermodynamic properties, rotational constants, and dipole moments. scirp.org Similar calculations for this compound would provide fundamental data on its stability and energetics.

| Compound/Complex | Parameter | Predicted Value | Method | Reference |

|---|---|---|---|---|

| 2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine | Triplet Energy (T₁) | 2.64 eV | DFT | researchgate.net |

| Quinoline | Dipole Moment | 2.004 D | DFT (B3LYP) | scirp.org |

| 6,6'-dihydroxy-2,2'-bipyridine | pKa values | Predicted | Electronic Structure Calculations | nih.govresearchgate.net |

Advanced Materials Science Applications of 6,6 Difluoro 2,2 Bipyridine

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The primary application of 6,6'-Difluoro-2,2'-bipyridine derivatives is in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds are utilized as ligands in metal complexes or as building blocks for complex organic molecules that serve as emitters, hosts, or dopants within the emissive layer of an OLED. Their inclusion helps to fine-tune the emission color, enhance efficiency, and improve the stability of the devices.

Derivatives of difluoro-bipyridine have been instrumental in the creation of highly efficient emitters across the visible spectrum, particularly for the challenging blue, sky-blue, and green regions.

Blue Emitters: Iridium(III) complexes incorporating fluorinated bipyridyl ligands have been developed as pure blue phosphorescent emitters. rsc.org For instance, a novel bis-heteroleptic iridium(III) complex, FK306, which features fluorinated bipyridyl ligands, was used to fabricate a high-performance blue OLED. This device exhibited an external quantum efficiency (EQE) of over 17%, a high power efficiency of more than 30 lm W⁻¹, and Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.25), indicative of a pure blue emission. rsc.org The development of stable and efficient pure-blue OLEDs has been a significant challenge, and these materials represent a major advancement. physicsworld.com Researchers have also employed a "hyperfluorescence" approach, using a two-molecule system to split energy conversion and emission, to create pure-blue OLEDs with both high efficiency and long operational lifetimes. physicsworld.com

Green Emitters: The emission color of these complexes can be tuned from blue to green by modifying the chemical structure. By introducing a strong electron-withdrawing group, such as a cyano (-CN) group, to the 2',6'-difluoro-2,3'-bipyridine ligand in an iridium(III) complex, a highly efficient green phosphorescence can be achieved. rsc.org One such complex demonstrated a maximum emission wavelength (λmax) of 508 nm and an exceptional photoluminescence quantum yield (ΦPL) of 0.90 in solution and 0.98 in a thin film. rsc.org

Sky-Blue Emitters: Pyridine-based molecules have been successfully employed to create efficient sky-blue emitters. frontiersin.orgrsc.orgnih.gov TADF (thermally activated delayed fluorescence) emitters based on pyridinecarbonitrile derivatives have achieved high efficiencies. For example, an emitter named CPC, which links pyridinedicarbonitrile and carbazole units, showed a maximum external quantum efficiency of 21% with CIE coordinates of (0.20, 0.35). frontiersin.org Another sky-blue emitter, 2AcNN, achieved a maximum EQE of 12% with CIE coordinates of (0.19, 0.36). frontiersin.org

| Emitter/Complex | Emission Color | Max EQE (%) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| FK306 | Blue | >17 | (0.16, 0.25) | rsc.org |

| Ir(III) complex with –CN group | Green | - | - | rsc.org |

| CPC | Sky-Blue | 21 | (0.20, 0.35) | frontiersin.org |

| 2AcNN | Sky-Blue | 12 | (0.19, 0.36) | frontiersin.org |

In addition to serving as emissive materials, certain difluoro-bipyridine derivatives are potential candidates for host materials in phosphorescent OLEDs (PHOLEDs). nih.gov A host material forms the matrix for the phosphorescent dopant (emitter) in the emissive layer. A crucial requirement for a host is to have a high triplet energy (T1) to prevent the quenching of triplet excitons from the phosphorescent guest molecule. frontiersin.orgossila.com

A luminescent bipyridine compound incorporating a 2',6'-difluoro-2,3'-bipyridine structure was found to have a high triplet energy of 2.65 eV. nih.gov This high triplet energy makes it a promising candidate as a host material, capable of facilitating efficient energy transfer to guest emitter molecules without significant energy loss. nih.gov The key characteristics of effective phosphorescent host materials include a wide energy bandgap, high triplet energy, and good charge transport capabilities. ossila.com

White OLEDs (WOLEDs) are critical for solid-state lighting and full-color displays. One advanced approach to creating white light is through a single-dopant system, where one emissive molecule produces a broad spectrum of light covering the visible range. kyushu-u.ac.jpresearchgate.net This is often achieved by a molecule that emits light from two distinct states, such as a blue emission from its monomeric state and an orange or yellow emission from an aggregate or excimer state. kyushu-u.ac.jpresearchgate.net

Complexes based on 2',6'-difluoro-2,3'-bipyridine and iridium(III) are considered strong candidates for use as single dopants in WOLEDs. nih.gov The principle involves carefully controlling the doping concentration and the host material to balance the ratio of monomer to aggregate emission. researchgate.net This balance is crucial for achieving a high-quality white light with stable CIE coordinates across different brightness levels. This single-dopant strategy simplifies the device structure compared to multi-emitter systems, which can suffer from complex energy transfer processes between different colored dyes. kyushu-u.ac.jpresearchgate.net

Thin Film Deposition Techniques

The fabrication of OLEDs containing this compound and its derivatives relies on the deposition of materials as uniform thin films, typically with thicknesses ranging from a few nanometers to a few micrometers. bme.hu Several vacuum-based techniques are commonly employed for depositing these organic materials onto a substrate.

Thermal Evaporation: This is one of the most widely used methods for depositing organic thin films. mdpi.com The source material is heated in a high-vacuum chamber (10⁻⁶–10⁻¹² Torr) until it sublimes. bme.humdpi.com The vaporized molecules then travel in a straight line and condense onto a cooler substrate, forming a thin film. bme.hu This technique allows for precise control over the film's thickness and purity, resulting in well-ordered molecular layers. mdpi.com

Sputter Deposition: In this process, a target made of the desired material is bombarded with high-energy ions (usually argon). This collision ejects, or "sputters," atoms from the target, which then deposit onto the substrate. mtu.edu Sputtering typically occurs at a higher pressure than thermal evaporation, leading to more conformal coatings. mtu.edu

Electron Beam (E-beam) Deposition: A focused beam of high-energy electrons is directed at the source material in a high vacuum, causing it to evaporate. mtu.eduopenaccesspub.org The resulting vapor then coats the substrate. This method is capable of high deposition rates. openaccesspub.org

These techniques are essential for constructing the multilayered architecture of modern OLEDs, where each layer (injection, transport, blocking, and emissive layers) must be deposited with high precision. bme.hunih.gov

Exploration in Opto-Electronic Devices

The favorable electronic and optical properties of bipyridine-based complexes extend their potential use to a variety of opto-electronic devices beyond displays. The inherent charge-transfer characteristics and luminescence of these materials make them suitable for applications that involve the interaction of light and electricity.

Research into zinc metalloporphyrins featuring a 4,4'-bipyridine axial ligand has demonstrated that the electronic properties of such complexes make them viable for use in devices like OLEDs and Organic Photovoltaics (OPVs). semanticscholar.org The nature of the axial ligand plays a critical role in determining the opto-electronic characteristics of the compound. semanticscholar.org While the primary focus of research on this compound derivatives has been on their electroluminescent properties for OLEDs, their fundamental photophysical characteristics suggest potential for broader applications in areas like organic solar cells and photodetectors.

Supramolecular Assemblies Involving 6,6 Difluoro 2,2 Bipyridine

Non-Covalent Interactions in Crystal Packing

| Interaction Type | Description |

| C-H···N | The nitrogen atoms of the bipyridine core act as acceptors for hydrogen atoms from neighboring molecules. |

| C-H···F | The electronegative fluorine atoms at the 6 and 6' positions participate in hydrogen bonding with hydrogen atoms from adjacent molecules. |

| C-H···Cl | In coordination complexes or co-crystals containing chloride ions or chlorinated solvents, these interactions contribute to the stability of the crystal packing. |

Beyond classical hydrogen bonding, halogen-π and π-π stacking interactions are pivotal in directing the assembly of 6,6'-difluoro-2,2'-bipyridine-containing structures. The electron-deficient π-system of the fluorinated pyridine (B92270) rings can interact favorably with electron-rich aromatic systems from neighboring molecules, leading to π-π stacking. These interactions are characterized by face-to-face arrangements of the aromatic rings.

Furthermore, the fluorine atoms can engage in halogen-π interactions, where the electrophilic region of the covalently bonded fluorine atom interacts with the π-electron cloud of an adjacent aromatic ring. These directional interactions, along with π-π stacking, contribute significantly to the formation of well-ordered, multi-dimensional supramolecular networks. In some cases, halogen substituents have been shown to enhance π-π stacking interactions in molecular junctions. nih.gov

| Interaction Type | Description |

| Halogen-π | Interaction between the electrophilic region of a fluorine atom and the electron-rich π-system of a neighboring aromatic ring. |

| π-π Stacking | Attractive, non-covalent interactions between the aromatic rings of adjacent molecules, contributing to the stabilization of the crystal lattice. |

Formation of Extended Supramolecular Networks

The cumulative effect of the aforementioned non-covalent interactions drives the formation of extended supramolecular networks. Hydrogen bonds, halogen-π interactions, and π-π stacking collectively guide the assembly of individual molecular units into one-, two-, or even three-dimensional arrays. nih.gov The specific architecture of these networks is highly dependent on the nature of the metal center, the presence of counter-ions, and any co-crystallized solvent molecules, all of which can participate in the network of non-covalent interactions. The result is a diverse range of fascinating and complex solid-state structures.

Self-Assembly of Discrete Architectures (e.g., Molecular Squares)

In addition to forming extended networks, bipyridine ligands, including fluorinated derivatives, are instrumental in the self-assembly of discrete, well-defined supramolecular architectures such as molecular squares. northwestern.edu This process typically involves the coordination of the bipyridine ligand with a metal corner that has a cis-coordination preference, such as palladium(II) or platinum(II). The rigid nature of the bipyridine linker and the specific coordination geometry of the metal center direct the assembly process, leading to the spontaneous formation of these highly ordered, symmetrical structures in high yield. While specific examples focusing solely on this compound in the formation of molecular squares are not extensively detailed in the provided context, the general principles of bipyridine-based self-assembly are well-established and applicable.

pH-Responsive Supramolecular Systems (general bipyridine context)

Bipyridine-based supramolecular systems can be designed to be responsive to external stimuli, such as pH. nih.gov The nitrogen atoms of the bipyridine ligand can be protonated or deprotonated depending on the pH of the surrounding medium. This change in protonation state can alter the electronic and steric properties of the ligand, leading to a change in its coordination behavior. This, in turn, can trigger a reversible assembly and disassembly of the supramolecular structure. For instance, a change in pH could induce a conformational change in a macrocycle or lead to the cleavage of a metal-ligand bond, causing a larger assembly to break down into its constituent components. nih.gov This pH-responsiveness is a key feature in the development of "smart" materials and systems with controllable properties.

Electrochemical Behavior of 6,6 Difluoro 2,2 Bipyridine and Its Coordination Compounds

Redox Potentials and Electrochemical Stability

The electron-withdrawing nature of the fluorine atoms in 6,6'-Difluoro-2,2'-bipyridine is predicted to lower the energy of the ligand's π* orbitals. In coordination complexes, this will, in turn, stabilize the metal d-orbitals that have π-symmetry. As a consequence, both the oxidation and reduction potentials of metal complexes containing the this compound ligand are expected to be shifted to more positive values compared to their unsubstituted 2,2'-bipyridine (B1663995) counterparts.

For a generic redox couple, M(II)/M(III), the oxidation of the metal center would be more difficult (require a more positive potential) because the electron-withdrawing fluorine atoms increase the effective nuclear charge on the metal, making it harder to remove an electron. Conversely, the reduction of the ligand or the metal center would be facilitated (occur at a less negative or more positive potential) due to the stabilization of the LUMO (Lowest Unoccupied Molecular Orbital), which is typically ligand-based in bipyridine complexes.

The electrochemical stability of the resulting complexes is also likely to be enhanced. The strong electron-withdrawing effect of the fluorine atoms can increase the stability of the reduced species (radical anions) by delocalizing the negative charge more effectively. This can lead to more reversible redox processes.

Illustrative Data Table 1: Expected Trends in Redox Potentials of [M(this compound)n]z+ Complexes Compared to Unsubstituted Analogs

| Complex Type | Redox Couple | Expected Shift in E1/2 (V) vs. Unsubstituted Bipyridine Complex | Rationale |

| [M(II)(L)3]2+ | M(III)/M(II) | Positive Shift | Electron-withdrawing fluorine atoms make the metal center more difficult to oxidize. |

| [M(II)(L)3]2+ | Ligand-based Reduction | Positive Shift | Stabilization of the ligand's π* orbitals facilitates the acceptance of an electron. |

Note: This table is for illustrative purposes and does not represent experimental data.

Cyclic Voltammetry and Mechanistic Insights

Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical behavior of coordination compounds. For complexes of this compound, CV studies would be expected to reveal several key features. The voltammograms would likely show a metal-centered oxidation at positive potentials and one or more ligand-centered reductions at negative potentials.

The exact potentials of these waves would be dependent on the central metal ion, the solvent system, and the supporting electrolyte. However, in comparison to complexes with unsubstituted 2,2'-bipyridine, it is anticipated that the oxidation waves would be shifted to more anodic (positive) potentials, and the reduction waves would be shifted to less cathodic (less negative) potentials.

The reversibility of the redox processes, as indicated by the peak separation (ΔEp) in the cyclic voltammogram, would provide insights into the stability of the electrochemically generated species. For well-behaved, reversible one-electron processes, ΔEp is typically close to 59 mV at room temperature. The electron-withdrawing fluorine atoms may contribute to the stability of the reduced radical anion species, potentially leading to more reversible ligand-based reduction waves.

Mechanistic insights can also be gained by varying the scan rate in CV experiments. For simple diffusion-controlled processes, the peak current is proportional to the square root of the scan rate. Deviations from this behavior can indicate coupled chemical reactions or adsorption processes.

Solvent Effects on Electrochemical Performance

The solvent in which electrochemical measurements are carried out can have a profound impact on the redox potentials and the stability of the electroactive species. The choice of solvent can influence the solvation energies of the different oxidation states of the complex, as well as ion-pairing interactions with the supporting electrolyte.

For complexes of this compound, it is expected that the redox potentials will show a dependence on the donor and acceptor properties of the solvent. For example, in a more strongly donating solvent, the oxidation of the metal center might be facilitated (shifted to less positive potentials) due to the stabilization of the higher oxidation state.

Illustrative Data Table 2: Expected Solvent-Dependent Shifts in Redox Potentials for a Hypothetical [M(this compound)3]2+ Complex

| Solvent | Dielectric Constant (ε) | Expected Trend for M(III)/M(II) Potential | Rationale |

| Acetonitrile | 37.5 | Reference | Common solvent for electrochemical studies. |

| Dichloromethane (B109758) | 8.9 | More Positive | Lower dielectric constant can lead to stronger ion pairing, making oxidation more difficult. |

| Dimethylformamide | 36.7 | Less Positive | Stronger donor solvent can stabilize the higher M(III) oxidation state. |

Note: This table is for illustrative purposes and does not represent experimental data.

Biological Research Perspectives on 6,6 Difluoro 2,2 Bipyridine Containing Structures

Development as Ligands for Biologically Active Metal Complexes